molecular formula C11H12O4 B8660387 Methyl 5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylate

Methyl 5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No. B8660387
M. Wt: 208.21 g/mol
InChI Key: RIGSSTWBPMWYRW-UHFFFAOYSA-N
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Patent
US07524882B2

Procedure details

5-Methoxy-benzofuran-2-carboxylic acid methyl ester (2.2 g, 10 mmol) and 10% Pd-C (0.44 g) in ethanol (50 mL) were agitated under hydrogen (45 psi) for 72 hrs. The reaction mixture was filtered and the filtrate was concentrated. The residue was chromatographed on silica gel eluting with 8:2 hexane:ethyl acetate to give 1.3 g 5-methoxy-2,3-dihydro-benzofuran-2-carboxylic acid methyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.44 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:8]=2[CH:9]=1)=[O:4]>C(O)C.[Pd]>[CH3:1][O:2][C:3]([CH:5]1[CH2:9][C:8]2[CH:10]=[C:11]([O:14][CH3:15])[CH:12]=[CH:13][C:7]=2[O:6]1)=[O:4]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COC(=O)C=1OC2=C(C1)C=C(C=C2)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.44 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 8:2 hexane

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1OC2=C(C1)C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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